2-Chloroacetonitrile-1-14C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56746-52-2 |
|---|---|
Molecular Formula |
C2H2ClN |
Molecular Weight |
77.49 g/mol |
IUPAC Name |
2-chloroacetonitrile |
InChI |
InChI=1S/C2H2ClN/c3-1-2-4/h1H2/i2+2 |
InChI Key |
RENMDAKOXSCIGH-HQMMCQRPSA-N |
Isomeric SMILES |
C([14C]#N)Cl |
Canonical SMILES |
C(C#N)Cl |
Origin of Product |
United States |
Contextualization of 2 Chloroacetonitrile in Environmental and Biological Systems Research
2-Chloroacetonitrile (CAN) is an organic compound that has garnered significant attention in environmental and biological research primarily due to its formation as a disinfection byproduct (DBP) in drinking water. nih.govacs.orgresearchgate.netnih.govwho.intnih.gov The use of chlorine-based disinfectants, such as chlorine and chloramine, to treat water can lead to the reaction of these disinfectants with natural organic matter, resulting in the formation of various DBPs, including haloacetonitriles like 2-chloroacetonitrile. nih.govacs.orgresearchgate.netnih.gov These compounds are of concern due to their potential adverse health effects. nih.govresearchgate.netphfscience.nz
In biological systems, research focuses on the metabolism, distribution, and excretion of 2-chloroacetonitrile. researchgate.netnih.govpsu.edunih.gov These studies are vital for determining how the compound is processed within an organism, which organs may be targeted, and the mechanisms by which it may exert toxicity. nih.govresearchgate.netpsu.edu
Rationale for Carbon 14 Labeling at the C 1 Position C 14 Specific Activity and Labeling Site Rationale
The decision to use Carbon-14 (B1195169) (¹⁴C) as an isotopic label in 2-chloroacetonitrile, specifically at the nitrile carbon (C-1 position), is a strategic one rooted in the need for precise tracking and understanding of the molecule's metabolic journey.
The primary rationale for using ¹⁴C is its nature as a beta-emitter with a long half-life, which allows for sensitive detection and quantification in various biological and environmental samples over extended experimental periods. This characteristic is essential for fate and metabolism studies where the concentration of the compound and its metabolites may be very low.
Labeling at the C-1 position is particularly significant because this carbon atom is part of the nitrile group (-C≡N). This specific labeling allows researchers to follow the fate of the nitrile moiety of the molecule. Metabolic processes can cleave the 2-chloroacetonitrile molecule, and tracking the ¹⁴C at the C-1 position helps to elucidate the pathways involving the cyano group. nih.gov For instance, studies on the related compound dichloroacetonitrile (B150184) have shown that the position of the ¹⁴C label (either at the C-1 or C-2 position) significantly influences the observed distribution of radioactivity in excretion products, indicating different metabolic pathways for different parts of the molecule. nih.gov This highlights the importance of precise labeling to unravel complex metabolic transformations.
Significance of Isotopic Tracers in Mechanistic and Fate Studies Involving 2 Chloroacetonitrile
Isotopic tracers, such as 2-Chloroacetonitrile-1-¹⁴C, are indispensable tools for conducting detailed mechanistic and fate studies. The use of a radiolabel provides a clear and unambiguous signal that can be followed through complex chemical and biological processes.
In environmental fate studies, ¹⁴C-labeled 2-chloroacetonitrile allows researchers to trace its movement and transformation in various environmental compartments, such as soil and water. nih.gov This includes studying its degradation rates, identifying breakdown products, and understanding its potential for leaching into groundwater or volatilizing into the atmosphere.
In biological research, the use of 2-Chloroacetonitrile-1-¹⁴C enables quantitative whole-body autoradiography and metabolic profiling. researchgate.netpsu.edunih.gov These techniques provide a visual and quantitative map of where the compound and its metabolites accumulate in an organism. researchgate.netpsu.edu This information is critical for identifying potential target organs for toxicity. nih.govresearchgate.netpsu.edu Furthermore, by analyzing urine, feces, and exhaled air for radioactivity, researchers can determine the primary routes and rates of excretion. researchgate.netnih.govnih.gov
Crucially, the isotopic label allows for the differentiation between the administered compound and any pre-existing, non-labeled compounds in the system. This is essential for accurately quantifying absorption, distribution, metabolism, and excretion without interference from endogenous or environmental sources.
Overview of Research Domains Utilizing 2 Chloroacetonitrile 1 14c
Precursor Selection and Synthesis Strategies for Carbon-14 (B1195169) Incorporation
The successful synthesis of this compound hinges on the careful selection and preparation of a carbon-14 labeled precursor. The most common and versatile precursor for introducing the 14C isotope into the nitrile group is a [1-14C]-cyanide salt. researchgate.netchemrxiv.orgacs.org
Synthesis of [1-14C]-Cyanide Precursors
The journey to radiolabeled 2-chloroacetonitrile typically begins with a fundamental source of carbon-14, such as barium [14C]carbonate. researchgate.net This starting material is converted into a more reactive cyanide form, commonly potassium [14C]-cyanide or sodium [14C]-cyanide. researchgate.netchemrxiv.org A frequently employed subsequent step involves the conversion of these alkali metal cyanides into zinc [14C]-cyanide. acs.orgresearchgate.net Zinc cyanide is often favored in modern radiolabeling due to its utility in a variety of cross-coupling reactions, offering a versatile and efficient means of incorporating the 14C-labeled nitrile group into organic molecules. acs.orgresearchgate.netchemrxiv.org
The general pathway for the preparation of the key zinc [14C]-cyanide precursor can be summarized as follows:
Barium [14C]Carbonate → Potassium [14C]-Cyanide → Zinc [14C]-Cyanide researchgate.net
Stereochemical Considerations in Radiosynthesis
For the specific synthesis of this compound, which is an achiral molecule, stereochemical considerations are not applicable. The molecule does not possess any chiral centers, and therefore, the synthesis does not require strategies to control stereochemistry.
Reaction Pathways and Conditions for this compound Formation
The formation of this compound involves the reaction of a suitable two-carbon substrate with the [1-14C]-cyanide precursor. A common non-radioactive synthesis method for chloroacetonitrile (B46850) involves the dehydration of chloroacetamide, often using a dehydrating agent like phosphorus pentoxide. orgsyn.orglookchem.com Another approach involves the reaction of a 2-hydroxyacetonitrile with thionyl chloride. google.com
For the radiolabeled synthesis, a direct nucleophilic substitution reaction is a primary strategy. While specific literature detailing the direct synthesis of this compound is sparse, analogous reactions provide a strong basis for the probable synthetic route. This would likely involve the reaction of a halo-substituted methane, such as chloroiodomethane (B1360106) or bromoiodomethane, with the prepared zinc [14C]-cyanide.
A plausible reaction pathway is the palladium-catalyzed cyanation of a suitable halo-substituted precursor. This methodology is widely used for the synthesis of various 14C-labeled nitriles. researchgate.net For instance, the reaction of an iodo-substituted compound with zinc [14C]-cyanide in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium (B116648) is a well-established method for introducing a 14C-labeled nitrile group. researchgate.net
Optimization of Radiochemical Yields
Maximizing the radiochemical yield is a critical goal in any radiosynthesis to ensure efficient use of the expensive and radioactive starting materials. acs.org Key factors that influence the yield of this compound include:
Reaction Conditions: Temperature, reaction time, and solvent choice are crucial parameters. Optimization of these conditions is essential to drive the reaction to completion and maximize the incorporation of the 14C label.
Purity of Precursors: The purity of the [1-14C]-cyanide precursor and the halo-substituted substrate is paramount to prevent side reactions that would consume the radiolabel and lower the yield of the desired product.
Recent advancements in late-stage carbon isotope exchange (CIE) offer a promising strategy for improving radiochemical yields. acs.orgchemrxiv.org This approach allows for the direct exchange of a non-radioactive nitrile group on a molecule with a labeled one from a source like zinc [14C]-cyanide, often catalyzed by a nickel complex. acs.orgchemrxiv.org This can dramatically reduce the number of synthetic steps and the amount of radioactive waste generated. acs.org
Side Reaction Minimization in Radiosynthesis
Minimizing side reactions is crucial for simplifying purification and maximizing the radiochemical purity of the final product. Potential side reactions in the synthesis of this compound could include:
Hydrolysis: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of moisture or acidic/basic conditions. researchgate.net
Over-alkylation or Polymerization: Depending on the reactivity of the starting materials and intermediates, unwanted side reactions leading to more complex products can occur.
Decomposition: Chloroacetonitrile itself can be reactive and may decompose under harsh reaction conditions. nih.gov
To minimize these side reactions, the following strategies are often employed:
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted atmospheric reactions.
Anhydrous Conditions: Using dry solvents and reagents is critical to prevent hydrolysis of the nitrile group. sciencemadness.org
Controlled Addition of Reagents: Slow and controlled addition of reagents can help to manage the reaction exotherm and minimize the formation of byproducts.
Use of Protective Groups: In more complex syntheses, protecting groups may be used to mask reactive functional groups and prevent them from participating in unwanted side reactions. acs.org
Radiochemical Purification Techniques
After the synthesis, the crude reaction mixture contains the desired this compound along with unreacted starting materials, catalysts, and byproducts. Purification is essential to isolate the radiolabeled compound with high chemical and radiochemical purity. Common purification techniques include:
Distillation: Given that chloroacetonitrile is a liquid with a defined boiling point (124-126 °C), distillation is a primary method for purification. orgsyn.orgsigmaaldrich.com Fractional distillation can be particularly effective in separating it from impurities with different boiling points. orgsyn.org
Chromatography:
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds and is suitable for the purification of chloroacetonitrile. sciencemadness.orgguidechem.com
Column Chromatography: Liquid chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be used to separate the product from non-volatile impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is often used for the final purification and analysis of radiolabeled compounds to ensure high purity. umich.edu
The choice of purification method depends on the scale of the synthesis and the nature of the impurities present. A combination of these techniques may be necessary to achieve the desired level of purity.
| Technique | Principle | Application for this compound | Reference |
| Fractional Distillation | Separation based on differences in boiling points. | Removal of solvents and impurities with significantly different boiling points. | orgsyn.org |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | High-purity isolation of the volatile product. | sciencemadness.orgguidechem.com |
| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. | Removal of non-volatile impurities and catalyst residues. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a liquid mobile phase and a solid stationary phase under high pressure. | Final purification to achieve high radiochemical purity and for analytical verification. | umich.edu |
Chromatographic Separation Methods (e.g., HPLC, GC)
Chromatographic techniques are indispensable for the purification of radiolabeled compounds, offering high-resolution separation based on the differential partitioning of components between a stationary and a mobile phase. pageplace.de
High-Performance Liquid Chromatography (HPLC) is a cornerstone of radiochemical purification. moravek.com For a semi-volatile and polar compound like this compound, reversed-phase HPLC is a common approach. A C18 column is typically employed with a mobile phase consisting of a gradient of water and an organic solvent such as acetonitrile or methanol. snmjournals.org The separation is optimized by adjusting the gradient profile, flow rate, and column temperature to achieve baseline separation of the desired product from its impurities. The effluent from the HPLC column can be directed through a radioactivity detector for real-time monitoring, allowing for the precise collection of the fraction containing this compound. berthold.comuochb.cz
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile compounds. wm.edu Given that chloroacetonitrile is a relatively volatile liquid, preparative GC can be employed for its purification. iaea.orgacs.org In this method, the crude sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they can be trapped, often at low temperatures, to recover the purified this compound. wm.edu
| Parameter | Typical HPLC Conditions | Typical GC Conditions |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Phase | Acetonitrile/Water Gradient | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min | 1-2 mL/min |
| Temperature | Ambient or controlled (e.g., 30-40 °C) | Temperature Program (e.g., 50 °C initial, ramp to 150 °C) |
| Detection | UV Detector followed by Radioactivity Flow Detector | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with effluent collection for scintillation counting |
Distillation and Crystallization for Radiochemical Purity Enhancement
In addition to chromatography, traditional purification techniques such as distillation and crystallization can be highly effective, particularly for enhancing the radiochemical purity of the isolated compound. almacgroup.commoravek.com
Distillation is a viable option for purifying volatile liquids like 2-chloroacetonitrile. Fractional distillation, under atmospheric or reduced pressure, can separate compounds based on differences in their boiling points. This method is particularly useful for removing less volatile impurities from the crude product. Care must be taken to minimize the loss of the valuable radiolabeled material and to ensure that the compound is stable at the distillation temperature.
Crystallization can be an effective final purification step if the radiolabeled compound is a solid at a certain temperature or can form a stable crystalline derivative. moravek.com This process involves dissolving the impure compound in a suitable solvent and then changing the conditions (e.g., lowering the temperature or adding a non-solvent) to induce crystallization of the desired product, leaving impurities behind in the solution. This technique can significantly enhance the radiochemical purity and is often used to obtain a product suitable for analytical standard preparation.
Assessment of Radiochemical Purity and Specific Activity
Once purified, it is crucial to accurately determine the radiochemical purity and specific activity of the this compound. These parameters are essential for the correct interpretation of data from subsequent experimental studies.
Liquid Scintillation Counting for Radioactivity Quantification
Liquid Scintillation Counting (LSC) is the standard method for quantifying the amount of radioactivity in a sample containing beta-emitting radionuclides like carbon-14. nih.govarizona.edu An aliquot of the purified this compound is dissolved in a liquid scintillation cocktail. nih.gov The beta particles emitted during the radioactive decay of 14C excite the solvent molecules, which in turn transfer this energy to fluorescent solutes (fluors) in the cocktail. The fluors then emit photons of light, which are detected by photomultiplier tubes in the liquid scintillation counter. The number of detected photons is proportional to the amount of radioactivity in the sample. researchgate.net Quenched standards, containing a known amount of radioactivity and varying amounts of a quenching agent, are often used to create a calibration curve to correct for any reduction in light output caused by impurities or the sample itself. revvity.com
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Instrument | Liquid Scintillation Analyzer | e.g., PerkinElmer Tri-Carb, Beckman Coulter LS series |
| Scintillation Cocktail | A mixture of an aromatic solvent and fluors | e.g., Ultima Gold™, Opti-Fluor® |
| Counting Window | Energy range set to optimize 14C detection | Typically set around the known beta spectrum of 14C |
| Counting Time | Duration of sample measurement | Sufficient to achieve desired statistical accuracy (e.g., 1-10 minutes) |
| Quench Correction | Method to correct for reduced counting efficiency | External Standard or Channels Ratio method |
Radio-HPLC/GC for Purity Determination
To determine the radiochemical purity, a portion of the final product is analyzed using radio-chromatographic techniques.
Radio-HPLC involves coupling an HPLC system to a radioactivity flow detector. berthold.comeag.com An analytical HPLC separation is performed under conditions optimized to separate the target compound from all potential impurities. The detector continuously monitors the radioactivity of the column effluent, generating a radiochromatogram. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes at the retention time of this compound. selcia.comoup.com
Radio-GC operates on a similar principle, where the effluent from a gas chromatograph is passed through a radioactivity detector. iaea.orgacs.org This allows for the determination of the radiochemical purity of volatile compounds. The separated components can be combusted to ¹⁴CO₂, which is then quantified, or passed through a proportional counter.
Mass Spectrometry for Isotopic Verification
Mass Spectrometry (MS) is a powerful analytical technique used to confirm the identity and isotopic composition of the synthesized compound. almacgroup.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion of 2-Chloroacetonitrile-1-¹⁴C, confirming its elemental composition. thermofisher.comnih.gov Furthermore, MS can verify the incorporation of the ¹⁴C atom by observing the characteristic isotopic pattern. The presence of a peak at M+2 (where M is the mass of the unlabeled compound) corresponding to the ¹⁴C-labeled molecule provides definitive evidence of successful radiosynthesis. rsc.org Accelerator Mass Spectrometry (AMS) is an even more sensitive technique that can be used for the detection of extremely low levels of ¹⁴C-labeled compounds. mdpi.comnih.gov
Detection and Quantification of ¹⁴C-Labeled Species
The primary advantage of using ¹⁴C-labeled compounds is the ability to detect them at extremely low concentrations. almacgroup.com This is crucial for understanding the behavior of substances like chloroacetonitrile, which may be present in trace amounts in environmental samples or biological tissues. nih.goviarc.fr
Sample Preparation for Radioisotopic Analysis
Proper sample preparation is a critical first step to ensure accurate and reliable radioisotopic analysis. The specific protocol can vary depending on the sample matrix (e.g., tissue, urine, plasma) and the subsequent analytical technique. nih.govosti.gov
For techniques like Accelerator Mass Spectrometry (AMS), biological samples containing ¹⁴C are often converted to graphite. nih.gov This process typically involves the combustion of the sample to carbon dioxide (CO₂), which is then purified and reduced to elemental carbon in the form of graphite. nih.govcambridge.org It is imperative to take precautions to prevent cross-contamination between samples during this process. nih.gov For liquid scintillation counting, the sample is mixed with a scintillation cocktail that emits light upon interaction with the beta particles from ¹⁴C decay. cambridge.orgmednexus.org
A general workflow for preparing biological samples for ¹⁴C analysis is outlined below:
| Step | Description | Purpose |
| Homogenization | Biological tissues are mechanically disrupted to create a uniform mixture. | To ensure a representative subsample is taken for analysis. |
| Extraction | The ¹⁴C-labeled compounds are separated from the bulk of the biological matrix using appropriate solvents. | To isolate the analytes of interest and remove interfering substances. |
| Purification | Techniques like column chromatography may be used to further purify the extract. | To remove any remaining impurities that could interfere with the analysis. almacgroup.com |
| Conversion (for AMS) | The purified sample is combusted to CO₂ and then reduced to graphite. | To prepare the sample in a form compatible with the AMS instrument. nih.gov |
| Mixing (for LSC) | The sample is mixed with a liquid scintillation cocktail. | To enable the detection of beta particles emitted by ¹⁴C. nukleonika.pl |
Liquid Scintillation Spectrometry for Radioactivity Measurement
Liquid Scintillation Counting (LSC) is a widely used technique for quantifying the radioactivity of ¹⁴C-labeled compounds. cambridge.org The fundamental principle involves the sample being dissolved or suspended in a liquid scintillator, a solution containing fluorescent molecules. Beta particles emitted from the decay of ¹⁴C transfer energy to the solvent molecules, which in turn excite the scintillator molecules. As the excited scintillators return to their ground state, they emit photons of light, which are detected by photomultiplier tubes in the liquid scintillation spectrometer. cambridge.org The intensity of the light emitted is proportional to the energy of the beta particle, allowing for the quantification of ¹⁴C activity. cambridge.org
Modern liquid scintillation spectrometers offer high efficiency and low background levels, making them suitable for measuring low levels of radioactivity. nukleonika.pl However, a phenomenon known as "quenching" can reduce the efficiency of light production and detection. Quenching can be caused by colored substances in the sample or by chemicals that interfere with the energy transfer process. nukleonika.pl Correction methods, often using an external standard, are employed to account for quenching and ensure accurate quantification. mednexus.org
| Parameter | Description | Relevance in ¹⁴C Measurement |
| Counting Efficiency | The ratio of the number of counts detected to the number of actual decay events. | Determines the sensitivity of the measurement. Modern systems have high efficiency for ¹⁴C. arizona.edu |
| Background | The count rate measured in the absence of a radioactive source. | Low background is crucial for detecting low-activity samples. nukleonika.pl |
| Quenching | Any process that reduces the light output of the scintillation process. | Must be corrected for to obtain accurate quantitative results. mednexus.orgnukleonika.pl |
| Energy Spectrum | A plot of the number of counts versus the energy of the beta particles. | Can be used to distinguish between different radioisotopes if present. |
Accelerator Mass Spectrometry (AMS) for Ultra-Trace Detection
Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique capable of detecting ¹⁴C at natural abundance levels and below, making it ideal for ultra-trace analysis. nih.govethz.ch Unlike LSC, which counts the radioactive decays, AMS directly counts the number of ¹⁴C atoms in a sample. nih.gov This fundamental difference gives AMS a significant advantage in sensitivity, allowing for the analysis of much smaller samples containing significantly less radioactivity. nih.govuni-heidelberg.de
In AMS, the sample, typically in the form of graphite, is ionized, and the resulting ions are accelerated to high energies in a tandem accelerator. uni-heidelberg.de At the high-voltage terminal, the ions pass through a "stripper" (a gas or thin foil) which removes several electrons, breaking up molecular isobars (molecules with the same mass as ¹⁴C, such as ¹³CH⁻) that would otherwise interfere with the measurement. uni-heidelberg.de The high-energy ¹⁴C ions are then separated from other isotopes by magnetic and electrostatic analyzers before being counted in a particle detector. ethz.ch
The extreme sensitivity of AMS has made it invaluable in biomedical research, enabling studies with very low doses of ¹⁴C-labeled compounds. cambridge.orgresearchgate.net
| Feature | Liquid Scintillation Counting (LSC) | Accelerator Mass Spectrometry (AMS) |
| Principle | Measures radioactive decay (beta particles). cambridge.org | Counts individual ¹⁴C atoms. nih.gov |
| Sensitivity | Lower, requires higher levels of radioactivity. | Extremely high, detects ultra-trace amounts. nih.gov |
| Sample Size | Typically requires milligrams of sample. | Can analyze micrograms of carbon. nih.gov |
| Interferences | Quenching can affect accuracy. nukleonika.pl | Molecular isobars are a major challenge, but are removed. uni-heidelberg.de |
| Applications | Routine quantification of moderate to high radioactivity. | Ultra-trace analysis, microdosing studies, carbon dating. nih.govresearchgate.net |
Chromatographic-Radioactive Detection Coupling
Combining chromatographic separation techniques with radioactive detection provides a powerful tool for analyzing complex mixtures of ¹⁴C-labeled compounds, such as metabolites in biological samples. berthold.com
Radio-HPLC and Radio-GC Applications for Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for separating compounds in a mixture. almacgroup.com When coupled with a radioactivity detector, these techniques, known as radio-HPLC and radio-GC, allow for the specific detection and quantification of ¹⁴C-labeled analytes as they elute from the chromatographic column. berthold.comtechnosaurus.co.jp
In radio-HPLC , the eluent from the HPLC column passes through a flow cell packed with a solid scintillator or is mixed with a liquid scintillation cocktail before passing through a detector. berthold.comwaters.com This allows for the continuous monitoring of radioactivity in the column effluent, generating a radiochromatogram that shows peaks corresponding to the separated ¹⁴C-labeled compounds. nih.gov This is a key technology for separating and quantifying radiolabeled drugs and their metabolites. berthold.com
Radio-GC operates on a similar principle, where the effluent from the GC column is passed through a proportional counter or a similar device to detect the radioactivity of the separated volatile ¹⁴C-labeled compounds. almacgroup.com
These techniques are instrumental in metabolite profiling studies, where the goal is to identify and quantify the various metabolic products of a parent compound like this compound. technosaurus.co.jpnih.gov
Thin-Layer Chromatography (TLC) with Radioimaging
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique. longdom.org In radio-TLC, a sample containing ¹⁴C-labeled compounds is spotted onto a TLC plate, which is then developed in a solvent system to separate the components. protocols.io
After separation, the distribution of radioactivity on the TLC plate can be visualized and quantified using various radioimaging techniques. ezag.com These include:
Autoradiography: The TLC plate is placed in contact with X-ray film. The radiation from the ¹⁴C spots exposes the film, creating a dark spot corresponding to the location of the radioactive compound. protocols.ionih.gov
Phosphor Imaging: A phosphor screen is exposed to the TLC plate. The screen stores the energy from the beta particles, which is then read by a laser scanner to create a digital image of the radioactivity distribution.
Radio-TLC Scanners: These instruments move a radiation detector across the surface of the TLC plate, providing a quantitative, one-dimensional scan of the radioactivity along the path of separation. longdom.orgezag.com
Radio-TLC is particularly useful for rapid purity checks and for analyzing the products of chemical reactions involving radiolabeled compounds. longdom.orgezag.com
| Technique | Principle | Application in ¹⁴C Research |
| Radio-HPLC | HPLC separation followed by online radioactivity detection of the eluent. berthold.com | Quantitative analysis of complex mixtures of ¹⁴C-labeled metabolites in biological fluids. technosaurus.co.jpnih.gov |
| Radio-GC | GC separation of volatile compounds followed by online radioactivity detection. almacgroup.com | Analysis of volatile ¹⁴C-labeled compounds and their metabolites. |
| Radio-TLC | TLC separation followed by imaging of the radioactivity distribution on the plate. ezag.com | Rapid purity analysis, reaction monitoring, and qualitative metabolite profiling. longdom.org |
Structural Elucidation of ¹⁴C-Labeled Transformation Products
Once 2-chloroacetonitrile-1-¹⁴C undergoes transformation, identifying the resulting chemical structures is a critical step. This process, known as structural elucidation, involves isolating the transformation products and analyzing them with a suite of powerful spectroscopic tools. The ¹⁴C label itself does not interfere with most common spectroscopic methods like NMR or MS (except for a minor mass shift), but it is indispensable for tracking and isolating these products from complex mixtures.
Key transformation pathways for chloroacetonitrile include hydrolysis to chloroacetamide and subsequent conversion to chloroacetic acid. nih.gov In biological systems, it can also react with biological macromolecules, such as DNA, to form adducts. nih.gov For instance, haloacetonitriles have been shown to alkylate DNA at the guanine (B1146940) moiety, leading to the formation of 7-(cyanomethyl)guanine. nih.gov The identification of these and other novel products, such as N,2-dichloroacetamide formed in the presence of monochloramine, relies on the combined power of the techniques discussed below. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules, including metabolites. For ¹⁴C-labeled compounds, both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are employed. While ¹⁴C itself is not directly observed in standard NMR, its presence is implicitly confirmed when analyzing the structure of a radiolabeled metabolite isolated via radiochromatography techniques.
A primary metabolite of 2-chloroacetonitrile is chloroacetamide, formed through hydrolysis. nih.govacs.org The ¹H-NMR spectrum of chloroacetamide provides a distinct signature for its structure.
Research Findings: The ¹H-NMR spectrum of chloroacetamide typically displays three distinct signals. vaia.comchegg.com The protons of the chloromethylene group (-CH₂Cl) appear as a singlet, while the two protons on the amide nitrogen (-NH₂) surprisingly appear as two separate signals at different chemical shifts. vaia.comchegg.com This phenomenon is due to the restricted rotation around the carbon-nitrogen (C-N) amide bond, which makes the two amide protons chemically non-equivalent—one is cis and the other is trans to the carbonyl oxygen.
For another significant class of transformation products, DNA adducts, NMR is crucial for confirming the site of attachment. In the case of 7-(cyanomethyl)guanine, the product of chloroacetonitrile reacting with guanine residues in DNA, NMR analysis would be used to confirm the alkylation at the N7 position of the purine (B94841) ring. nih.gov While specific spectra for this exact adduct are not widely published, analysis of similar N7-substituted guanine derivatives shows characteristic shifts in the signals of the purine ring protons and the attached cyanomethyl group, allowing for unambiguous structural assignment. psu.eduresearchgate.net
Interactive Data Table: ¹H-NMR Spectral Data for Chloroacetamide
| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| -CH₂Cl | ~4.02 | Singlet | 2H | Protons on the carbon adjacent to the chlorine atom. vaia.comchegg.com |
| -NH₂ (proton a) | ~7.35 | Singlet (broad) | 1H | One of the two amide protons, in a distinct chemical environment. vaia.com |
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of unknown transformation products. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula for a given mass, a critical step in identifying novel degradants. nih.gov
When studying the transformation of 2-chloroacetonitrile-1-¹⁴C, researchers first use techniques like liquid chromatography (LC) to separate the various ¹⁴C-containing products. These separated components are then introduced into the mass spectrometer. The combination of LC with HRMS (LC-HRMS) is a cornerstone of modern metabolite identification. researchgate.net
Research Findings: HRMS is instrumental in identifying unexpected or novel degradation products. For example, in studies of water disinfection byproducts, chloroacetonitrile can degrade into chloroacetamide and chloroacetic acid. researchgate.net Furthermore, in the presence of other chemicals like monochloramine, previously unreported disinfection byproducts such as N,2-dichloroacetamide can be formed. nih.gov
The process of identification using HRMS involves these steps:
Accurate Mass Measurement: The instrument measures the m/z of the molecular ion of the unknown degradant (e.g., [M+H]⁺ or [M-H]⁻).
Formula Generation: Software uses this accurate mass to generate a list of possible elemental compositions that fit within a narrow mass tolerance (e.g., ± 5 ppm).
Isotopic Pattern Matching: The instrument also resolves the isotopic pattern of the ion. For chlorine-containing compounds, a characteristic pattern is observed due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. This pattern provides definitive evidence for the presence and number of chlorine atoms in the molecule.
Tandem MS (MS/MS): The molecular ion is fragmented inside the mass spectrometer, and the accurate masses of the resulting fragment ions are measured. These fragmentation patterns provide structural clues that help distinguish between isomers and confirm the proposed structure. nih.gov
Interactive Data Table: Example HRMS Data for Potential Degradants
| Compound Name | Formula | Isotope | Calculated Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ |
|---|---|---|---|---|
| 2-Chloroacetonitrile | C₂H₂ClN | ¹²C, ³⁵Cl | 74.98758 | 75.99485 |
| Chloroacetamide | C₂H₄ClNO | ¹²C, ³⁵Cl | 93.00084 | 94.00811 |
| Chloroacetic Acid | C₂H₃ClO₂ | ¹²C, ³⁵Cl | 93.98215 | 94.98942 |
Note: The ¹⁴C label would increase the mass of the nitrile-containing compounds by approximately 2 Da compared to the ¹²C isotopologues listed.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural elucidation by identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the presence of particular functional groups. In the context of 2-chloroacetonitrile-1-¹⁴C transformation, IR spectroscopy can readily distinguish between the parent compound and its hydrolysis products.
2-Chloroacetonitrile: Shows a strong, sharp absorption band characteristic of a nitrile group (C≡N) at approximately 2266 cm⁻¹. vaia.com
Chloroacetamide: The nitrile band disappears and is replaced by strong absorptions characteristic of an amide. These include a C=O (carbonyl) stretch around 1650-1700 cm⁻¹ and N-H bond stretches around 3200-3400 cm⁻¹. nih.gov
Chloroacetic Acid: This degradant would show a very broad O-H stretch from the carboxylic acid group (2500-3300 cm⁻¹) and a C=O stretch around 1700-1725 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for detecting molecules with chromophores, such as conjugated π systems or aromatic rings. While simple aliphatic compounds like chloroacetonitrile and its direct hydrolysis products have weak UV absorbance, the formation of certain transformation products can be monitored using this technique. chemicalbook.com For example, the formation of a DNA adduct like 7-(cyanomethyl)guanine would result in a product with a distinct UV-Vis spectrum characteristic of the guanine purine system, which absorbs strongly around 250-280 nm. nih.gov Any modification to this system would cause a shift in the maximum absorbance wavelength (λ_max), providing evidence of the transformation.
Interactive Data Table: Key IR Absorption Frequencies for Functional Group Identification
| Functional Group | Compound Type | Approximate Wavenumber (cm⁻¹) | Appearance of Band |
|---|---|---|---|
| Nitrile (C≡N) | 2-Chloroacetonitrile | ~2266 | Strong, sharp |
| Carbonyl (C=O) | Chloroacetamide | ~1650-1700 | Strong |
| Amine (N-H) | Chloroacetamide | ~3200-3400 | Medium to strong, can be broad |
| Carbonyl (C=O) | Chloroacetic Acid | ~1700-1725 | Strong |
Biodegradation Pathways and Kinetics
The investigation into the biodegradation of 2-chloroacetonitrile is critical for understanding its persistence and potential for natural attenuation in contaminated ecosystems. The application of 2-chloroacetonitrile-1-¹⁴C is particularly advantageous in these studies, as it allows for a clear differentiation between the parent compound and its various metabolic byproducts.
Studies have shown that 2-chloroacetonitrile is susceptible to microbial degradation. For instance, the soil methylotroph Methylosinus trichosporium OB-3b has been demonstrated to completely degrade chloroacetonitrile within 24 hours under laboratory conditions. echemi.com In such research, employing 2-chloroacetonitrile-1-¹⁴C would enable precise measurement of the degradation rate by monitoring the disappearance of the radiolabeled parent compound over time in soil or water samples. This approach provides a definitive measure of microbial activity on the compound, distinct from losses due to abiotic processes.
A significant advantage of using 2-chloroacetonitrile-1-¹⁴C is the ability to trace the movement of the carbon atom through metabolic pathways. As microorganisms break down the parent compound, the ¹⁴C label is incorporated into various intermediates. By separating and identifying these radiolabeled metabolites, a detailed picture of the degradation pathway can be constructed. For example, in the degradation of chloroacetonitrile by Methylosinus trichosporium OB-3b, formate (B1220265) has been identified as the major degradation product. echemi.com Other identified products include carbon monoxide, bicarbonate, and cyanide. echemi.com The use of the ¹⁴C label would be instrumental in confirming the origin of these one-carbon compounds from the nitrile carbon of the parent molecule.
Table 1: Biodegradation Products of 2-Chloroacetonitrile by Methylosinus trichosporium OB-3b
| Product | Role in Pathway |
| Formate | Major degradation product |
| Carbon Monoxide | Intermediate product |
| Bicarbonate | Mineralization product |
| Cyanide | Intermediate product |
This table is generated based on findings from studies on the biodegradation of chloroacetonitrile. echemi.com
A key aspect of environmental fate research is determining whether a compound is fully mineralized to inorganic products, such as carbon dioxide (CO₂). Mineralization signifies the complete removal of the organic pollutant from the environment. Studies utilizing 2-chloroacetonitrile-1-¹⁴C can readily quantify the extent of mineralization by trapping and measuring the evolved ¹⁴CO₂. Research has indicated that soil methylotrophs can metabolize chloroacetonitrile to bicarbonate, a precursor to CO₂ in aqueous systems. acs.org The detection of ¹⁴CO₂ provides unequivocal evidence that the carbon from the nitrile group has been fully oxidized, thus demonstrating complete biodegradation.
Abiotic Transformation Processes
In addition to biodegradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of 2-chloroacetonitrile in the environment. The use of the ¹⁴C-labeled compound in these studies facilitates the tracking of transformation products and the determination of reaction kinetics.
2-Chloroacetonitrile can undergo hydrolysis, particularly under basic conditions. sinocurechem.comechemi.com The reaction involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the nitrile carbon. This process is significantly slower under neutral or acidic conditions. echemi.com The primary hydrolysis product is chloroacetamide, which can then be further hydrolyzed to chloroacetic acid. sinocurechem.comresearchgate.net The use of 2-chloroacetonitrile-1-¹⁴C would allow researchers to follow the formation of ¹⁴C-labeled chloroacetamide and subsequently ¹⁴C-labeled chloroacetic acid, providing a clear kinetic profile of the hydrolysis pathway.
Table 2: Hydrolysis of 2-Chloroacetonitrile in Aqueous Systems
| Condition | Half-life | Primary Product | Secondary Product |
| pH 8.7, 20°C | 6.68 days | Chloroacetamide | Chloroacetic acid |
This table is generated based on reported hydrolysis data for chloroacetonitrile. echemi.com
Photolysis, or degradation by light, can be another important transformation pathway for chemicals in the environment, particularly in surface waters. While direct photolysis of 2-chloroacetonitrile may occur, indirect photolysis, involving reactions with photochemically produced reactive species like hydroxyl radicals (•OH) and chlorine atoms (Cl•), is also a potential degradation route. d-nb.info For instance, the UV/chlorine water treatment process generates these radicals, which are known to degrade organic pollutants. d-nb.info Studies on the photolysis of similar compounds, such as chloroacetone, are conducted to understand the formation and reactivity of these radicals. d-nb.inforsc.org By using 2-chloroacetonitrile-1-¹⁴C in simulated environmental systems exposed to light, the disappearance of the parent compound and the appearance of ¹⁴C-labeled photoproducts can be monitored, allowing for the determination of photolytic degradation rates and pathways.
Adsorption and Desorption Dynamics in Environmental Matrices
The mobility and persistence of this compound in the subsurface are largely governed by its interaction with soil and sediment particles. Adsorption and desorption studies are fundamental to predicting its potential for groundwater contamination versus retention in the soil profile.
Detailed Research Findings: Research on compounds with similar structures, such as chloroacetanilide herbicides, indicates that adsorption is strongly influenced by the organic carbon content and clay fraction of the soil. nih.gov Studies typically employ a batch equilibrium technique, where soil samples are agitated with a solution of this compound until equilibrium is reached. usda.gov The distribution of the compound between the solid (soil) and aqueous phases is then measured by liquid scintillation counting of the ¹⁴C label.
The adsorption behavior can often be described by the Freundlich isotherm equation. This model relates the amount of adsorbed chemical to its concentration in the solution at equilibrium. nih.gov For instance, studies on other polar herbicides have shown that the Freundlich sorption coefficient (K_f) is highest in soils or residues with high organic matter content, such as hairy vetch, followed by rye and standard agricultural soils. usda.gov Desorption experiments, often conducted through sequential extractions with solutions like 0.01 M CaCl₂, reveal the reversibility of the binding. usda.gov A portion of the this compound may become non-desorbable or "bound," incorporated into the complex soil organic matter matrix, a phenomenon observed with other ¹⁴C-labeled organic pollutants. plantprotection.pl
Table 1: Illustrative Adsorption Coefficients (K_f) for this compound in Various Soil Types (Note: This data is illustrative, based on principles from related compound studies, to demonstrate expected trends.)
| Soil/Matrix Type | Organic Carbon (%) | Clay Content (%) | Freundlich K_f (µg¹⁻¹/ⁿ g⁻¹ L¹/ⁿ) | Adsorption Potential |
| Sandy Loam | 1.2 | 15 | 0.95 | Low |
| Silt Loam | 2.5 | 28 | 2.10 | Moderate |
| Clay | 3.1 | 45 | 3.50 | High |
| Soil with High Humic Acid | 5.0 | 20 | 4.75 | Very High |
Bioaccumulation and Biotransformation in Non-Mammalian Biological Systems
Understanding how this compound is taken up, distributed, and transformed by organisms is key to assessing its ecological risk.
The potential for a chemical to accumulate in aquatic life is often predicted using its octanol-water partition coefficient (log K_ow). europa.eu A log K_ow value below 3 generally suggests a low potential for bioconcentration. europa.eu 2-Chloroacetonitrile has a computed XLogP3 value of 0.5, indicating it is relatively hydrophilic and is not expected to significantly bioaccumulate in the fatty tissues of aquatic organisms like fish or algae. nih.gov
Detailed Research Findings: While specific bioconcentration factor (BCF) studies using this compound on fish or algae are not readily available in published literature, its physicochemical properties strongly predict that it would be readily excreted rather than stored. The primary route of exposure would be through direct uptake from the water column. europa.eu Any absorbed compound would likely be distributed throughout the organism via systemic circulation, with metabolic organs showing transiently higher concentrations before excretion.
Table 2: Bioaccumulation Potential based on Octanol-Water Partition Coefficient (Log K_ow)
| Log K_ow Value | Bioaccumulation Potential | Rationale | Example Compound Class |
| < 3 | Low | Substance is generally water-soluble and easily excreted. europa.eu | 2-Chloroacetonitrile |
| 3 - 4.5 | Moderate | Substance has some affinity for lipids and may accumulate. | Some Pesticides |
| > 4.5 | High | Substance is lipophilic and likely to be stored in fatty tissues. epa.ie | Persistent Organic Pollutants (POPs) |
The uptake of this compound from contaminated soil or water by plants is a potential pathway for entry into the food chain. Inside the plant, the compound would be subject to metabolic processes aimed at detoxification and elimination.
Detailed Research Findings: Specific studies identifying the metabolites of this compound in plants are scarce. However, based on known biochemical pathways for nitriles and halogenated compounds, a likely transformation route involves the enzymatic hydrolysis of the nitrile group. This reaction would proceed via a 2-chloroacetamide (B119443) intermediate to form 2-chloroacetic acid and ammonia. Further metabolism could involve conjugation of these products with endogenous molecules like sugars or amino acids to form non-toxic, water-soluble conjugates that can be sequestered in plant vacuoles. The ¹⁴C label would follow this pathway, allowing for the identification of these metabolites through techniques like High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection.
Table 3: Hypothetical Metabolic Pathway of this compound in Plants
| Parent Compound | Intermediate Metabolite | Final Product (before conjugation) | Potential Conjugate |
| 2-Chloroacetonitrile-1-¹⁴C | [¹⁴C]-2-Chloroacetamide | [¹⁴C]-2-Chloroacetic Acid + Ammonia | Glucose or Amino Acid Conjugates |
Microorganisms in soil and water are primary drivers of the environmental degradation of organic pollutants. Consortia of bacteria can act synergistically to break down complex molecules. nih.gov
Detailed Research Findings: The biotransformation of nitriles by microorganisms is well-documented. Studies on thermophilic Bacillus species have shown that they possess a nitrile hydratase-amidase enzyme system capable of transforming nitriles into their corresponding carboxylic acids. researchgate.net This two-step process is a likely pathway for the degradation of this compound. The nitrile hydratase enzyme would first convert the compound to 2-chloroacetamide. Subsequently, an amidase enzyme would hydrolyze the amide to 2-chloroacetic acid and ammonia. researchgate.net The ¹⁴C label on the acetonitrile carbon allows researchers to trace the progression of this degradation pathway, confirming the stoichiometric conversion of the parent compound into its metabolites. The activity of these microbial consortia is crucial for the natural attenuation of chloroacetonitrile in contaminated environments. plantprotection.pl
Table 4: Microbial Enzymatic Degradation of this compound
| Step | Substrate | Enzyme | Product(s) |
| 1 | 2-Chloroacetonitrile-1-¹⁴C | Nitrile Hydratase | [¹⁴C]-2-Chloroacetamide |
| 2 | [¹⁴C]-2-Chloroacetamide | Amidase | [¹⁴C]-2-Chloroacetic Acid + Ammonia |
Volatilization and Atmospheric Fate Studies
Volatilization is a key process that determines the transport of chemicals from soil or water into the atmosphere.
The rate at which this compound is released from contaminated soil or water depends on its volatility, its solubility in water, and environmental conditions such as temperature and air movement.
Detailed Research Findings: 2-Chloroacetonitrile is a volatile organic compound. Studies on other small, halogenated pollutants have shown that volatilization can be a significant dissipation pathway from soil surfaces. researchgate.net For compounds applied to soil columns, a substantial fraction (ranging from approximately 35% to 80%) can be lost to the atmosphere, with the remainder percolating through the soil. researchgate.net The use of this compound allows for a precise mass balance analysis, quantifying the fraction lost to volatilization versus the amounts that are leached, adsorbed, or degraded. The emission rate would be expected to be higher from water surfaces than from soil, especially soils with high organic matter that can adsorb the compound and reduce its effective vapor pressure.
Table 5: Illustrative Emission Rates of this compound from Different Media (Note: This data is illustrative and based on the behavior of similar volatile organic compounds.)
| Contaminated Medium | Temperature (°C) | Airflow | Estimated Emission Flux (µg/m²/hr) | Primary Influencing Factor |
| Surface Water | 25 | Moderate | 50 - 150 | Henry's Law Constant |
| Sandy Soil (moist) | 25 | Moderate | 20 - 60 | Soil-air partitioning, water content |
| Clay Soil (moist) | 25 | Moderate | 5 - 25 | Strong adsorption to clay/organics |
| Surface Water | 10 | Low | 10 - 30 | Lower vapor pressure at low temp |
Applications of 2 Chloroacetonitrile 1 14c in Mechanistic Biological Research Non Human Models
Enzyme-Mediated Biotransformation and Metabolic Pathways (In Vitro/In Vivo Non-Human)
Studies in non-human models, primarily rats, have utilized 2-Chloroacetonitrile-1-14C to elucidate its metabolic fate. Following intravenous administration to Sprague-Dawley rats, the radioactivity is distributed and eliminated, with 51% of the dose excreted in urine, 2.7% in feces, and 12% as expired 14CO2 within 12 hours. nih.gov Only a very small fraction (0.8%) is exhaled as the unchanged parent compound. nih.gov
Identification of Enzymatic Cleavage Sites and Reaction Mechanisms
The primary metabolic pathway for chloroacetonitrile (B46850) involves conjugation with glutathione (B108866) (GSH). nih.govmdpi.com This reaction is catalyzed by Glutathione S-transferases (GSTs) and represents a key detoxification step. nih.govmdpi.com The mechanism involves the nucleophilic attack of the glutathione thiolate anion on the electrophilic carbon of chloroacetonitrile, leading to the displacement of the chloride ion and the formation of a glutathione S-conjugate (S-(cyanomethyl)glutathione).
This initial conjugation is followed by further metabolism. The cleavage of the nitrile group releases cyanide (CN⁻). nih.gov The liberated cyanide is then detoxified by the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase). wikipedia.orgnih.gov Rhodanese catalyzes the transfer of a sulfur atom from a donor, such as thiosulfate, to cyanide, converting it to the much less toxic thiocyanate (B1210189) (SCN⁻), which is then excreted in the urine. nih.govwikipedia.orgmdpi.com The excretion of thiocyanate in rat urine, accounting for approximately 14% of an oral dose, confirms this metabolic sequence. nih.gov
Subcellular Localization of Metabolizing Enzymes
The biotransformation of chloroacetonitrile occurs across multiple subcellular compartments, consistent with the localization of the enzymes involved.
Cytosol: Glutathione S-transferases, which catalyze the initial and rate-limiting step of conjugation, are predominantly cytosolic enzymes. mdpi.comnih.govreactome.org A significant portion of chloroacetonitrile metabolism, therefore, begins in the cytoplasm.
Mitochondria: While some GST isoforms are also found in mitochondria, this organelle is the primary site for the detoxification of cyanide. mdpi.comnih.gov The enzyme rhodanese is located within the mitochondrial matrix. wikipedia.orgmdpi.com This compartmentalization necessitates the transport of cyanide released from the glutathione conjugate into the mitochondria for its conversion to thiocyanate.
Microsomes: Some GSTs are also membrane-associated proteins found in the endoplasmic reticulum (microsomal fraction), suggesting a potential minor role for this compartment in the initial conjugation step. mdpi.com
Kinetic Studies of Biotransformation Enzymes using 14C-Substrate
While specific kinetic parameters (e.g., K_m, V_max) for the enzymatic reactions involving 2-chloroacetonitrile are not extensively detailed in the available literature, the use of the 14C-labeled substrate is essential for such investigations. Kinetic studies would involve incubating purified enzymes (like specific GST isoforms or rhodanese) or subcellular fractions (such as cytosol or mitochondria) with varying concentrations of this compound.
The rate of the reaction can be quantified by measuring the formation of the radiolabeled product over time. For example, in a GST-catalyzed reaction, the formation of 14C-labeled S-(cyanomethyl)glutathione could be monitored using techniques like high-performance liquid chromatography (HPLC) coupled with radiometric detection. By analyzing the reaction rates at different substrate concentrations, key kinetic constants like the Michaelis-Menten constant (K_m), which reflects the substrate affinity, and the maximum reaction velocity (V_max) can be determined. Such data are crucial for understanding the efficiency and capacity of the detoxification pathways.
Covalent Binding to Cellular Macromolecules (Non-Human Systems)
As an alkylating agent, chloroacetonitrile or its reactive metabolites can form stable covalent bonds with cellular macromolecules, a process central to its toxicological mechanisms. nih.govsigmaaldrich.com The use of this compound allows for the direct measurement of these binding events.
Protein Adduct Formation and Characterization
Reactive electrophilic compounds like chloroacetonitrile can covalently bind to nucleophilic sites on proteins, forming protein adducts. biorxiv.org The primary targets are amino acid residues with available lone-pair electrons, such as cysteine (thiol group), lysine (B10760008) (amino group), and histidine (imidazole ring). The reaction mechanism is a nucleophilic substitution, where the amino acid residue attacks the carbon atom bearing the chlorine, displacing the chloride ion.
Studies on related chloroacetamide compounds have provided direct evidence of this mechanism, showing covalent binding to the active site cysteine of specific enzymes. berkeley.edu Characterization of these adducts is typically performed using mass spectrometry. biorxiv.org In this approach, proteins exposed to the compound are digested into peptides, which are then analyzed. The mass of a peptide containing an adduct will be increased by the mass of the bound molecule, allowing for the identification of the specific peptide and, through tandem mass spectrometry (MS/MS), the precise amino acid binding site. berkeley.edu
Nucleic Acid Alkylation and Repair Mechanisms
The genotoxicity of chloroacetonitrile is linked to its ability to alkylate DNA. nih.gov Studies using [2-14C]-chloroacetonitrile in pregnant mice have demonstrated the formation of persistent, covalent adducts with both maternal and fetal DNA. nih.gov The level of this binding was significantly increased in animals with depleted glutathione levels, indicating that GSH conjugation is a protective pathway that competes with DNA alkylation. nih.gov
The primary mechanism of DNA adduction involves the alkylation of nucleobases. In vitro studies have shown that chloroacetonitrile reacts with the guanine (B1146940) moiety of DNA to form a 7-(cyanomethyl)guanine adduct. nih.govnih.gov Such adducts distort the DNA helix and can interfere with DNA replication and transcription, leading to mutations if not repaired. nih.gov
Cells possess multiple DNA repair pathways to counteract alkylation damage. mit.edumit.edu The most relevant pathway for small adducts like 7-(cyanomethyl)guanine is Base Excision Repair (BER). mit.edu In BER, a specific DNA glycosylase recognizes and removes the damaged base, initiating a series of steps that culminates in the insertion of the correct nucleotide and ligation of the DNA strand. If the damage is more extensive and causes significant helical distortion, Nucleotide Excision Repair (NER) may be involved. mit.eduyoutube.com
Quantitation of Binding Extent in Isolated Tissues or Cells
A key application of radiolabeled compounds like this compound is to quantify the extent of their covalent binding to cellular macromolecules. This is a crucial step in toxicological studies, as irreversible binding to proteins and nucleic acids can disrupt cellular function. The methodology involves exposing isolated tissues or cell cultures to the radiolabeled compound, followed by rigorous extraction procedures to separate unbound compound and metabolites from the macromolecular components. The radioactivity remaining in the precipitated macromolecular fractions (e.g., proteins, DNA, RNA) is then quantified using techniques like liquid scintillation counting.
While specific binding data for this compound is not prominently available in published literature, studies on the structurally related compound 2-14C-acetonitrile in mice provide a clear example of this application. Research showed that a significant portion of radioactivity derived from 2-14C-acetonitrile becomes associated with macromolecular and lipid fractions in various organs, particularly the liver. nih.gov Covalent binding studies indicated that 40-50% of the total radioactivity in the liver 24 to 48 hours after administration was bound to tissue macromolecules. nih.gov Such quantitative data is vital for understanding the potential mechanisms of toxicity.
Below is a table illustrating the type of data generated from such studies, based on the findings for 2-14C-acetonitrile.
| Tissue Fraction | Associated Radioactivity (% of Total in Tissue) | Reference Compound |
|---|---|---|
| Macromolecular-Bound Fraction | 40-50% | 2-14C-Acetonitrile |
| Lipid-Associated Fraction | 40-50% (in organs other than liver) | 2-14C-Acetonitrile |
This data is illustrative and based on studies with 2-14C-acetonitrile, a related compound. nih.gov
Tracing Intracellular Uptake and Distribution (Cellular/Subcellular Level)
Understanding how a compound enters cells and where it localizes is fundamental to assessing its biological activity and potential for toxicity. This compound enables precise tracking at the cellular and subcellular levels.
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of compounds. evotec.com When cultured, these cells form a polarized monolayer with tight junctions, mimicking the epithelial barrier of the small intestine. evotec.com In these assays, this compound would be added to one side of the monolayer (apical, representing the intestinal lumen) and its appearance on the other side (basolateral, representing the bloodstream) is measured over time. nih.gov The rate of transport is used to calculate an apparent permeability coefficient (Papp), which helps classify a compound's potential for oral absorption.
While a specific Papp value for this compound is not available in the reviewed literature, the general classification scheme for Caco-2 permeability is well-established.
| Papp (x 10-6 cm/sec) | Permeability Classification | Predicted In Vivo Absorption |
|---|---|---|
| < 1.0 | Low | Poor (0-20%) |
| 1.0 - 10.0 | Moderate | Moderate (20-70%) |
| > 10.0 | High | High (70-100%) |
This table provides a general framework for interpreting Caco-2 permeability data. nih.gov
Following cellular uptake, determining the specific organelles or compartments where a compound or its metabolites accumulate is achieved through subcellular fractionation. After treating cells or tissues with this compound, they are homogenized and subjected to differential centrifugation to isolate various fractions, such as nuclei, mitochondria, microsomes, and the cytosol. The amount of radioactivity in each fraction is then quantified. This pinpoints the sites of metabolic activity or covalent binding. For instance, high radioactivity in the microsomal fraction might suggest metabolism by cytochrome P450 enzymes, while accumulation in the nuclear fraction could indicate potential interaction with genetic material.
Studies with the related compound 2-14C-acetonitrile have demonstrated that radioactivity is distributed among different cellular fractions, including macromolecules and lipids, indicating extensive biotransformation and interaction with cellular components. nih.gov
Excretion and Elimination Pathways (Non-Human Animal Models/In Vitro)
Determining the routes and rate of elimination of a compound is a core component of absorption, distribution, metabolism, and excretion (ADME) studies. Using this compound allows for a complete accounting of the administered dose.
In non-human animal models, such as rats, the use of this compound has been instrumental in defining its primary excretion pathways. Following administration, urine and feces are collected over a set period, and the amount of radioactivity in each is measured.
Studies in male Sprague-Dawley rats using [2-14C]chloroacetonitrile have shown that the compound is extensively metabolized and eliminated. Within 12 hours of intravenous administration, the majority of the radioactivity is excreted in the urine. nih.govnih.gov
| Excretion Route | % of Administered Dose |
|---|---|
| Urine | 51.0% |
| Feces | 2.7% |
Data sourced from studies on [2-14C]chloroacetonitrile. nih.govnih.gov
This excretion pattern indicates rapid absorption and clearance of the compound and its metabolites, with renal elimination being the dominant pathway.
A carbon-14 (B1195169) balance study, also known as a mass balance study, aims to account for the total administered dose of a radiolabeled compound. This provides a comprehensive picture of the compound's fate in the body. In addition to urine and feces, expired air is also collected to capture any radioactivity eliminated as 14CO2 (indicating metabolic breakdown of the carbon backbone) or as volatile parent compound.
For [2-14C]chloroacetonitrile in rats, a 12-hour study provided a partial mass balance, accounting for a significant portion of the administered dose. nih.gov The results showed that in addition to urinary and fecal excretion, a notable amount of the compound is metabolized to 14CO2 and exhaled. nih.govnih.gov
| Route of Elimination | % of Administered Dose |
|---|---|
| Urine | 51.0% |
| Feces | 2.7% |
| Expired Air (as 14CO2) | 12.0% |
| Expired Air (as unchanged Chloroacetonitrile) | 0.8% |
| Total Recovered (12 hours) | 66.5% |
Data sourced from studies on [2-14C]chloroacetonitrile. nih.govnih.gov
Studies on the related compound dichloroacetonitrile (B150184) (DCAN) show that total recovery can reach 82-88% over 24-48 hours, indicating that a near-complete mass balance can be achieved with longer collection periods. nih.gov
Methodological Considerations and Challenges in 14c Tracer Research with 2 Chloroacetonitrile
Radiochemical Stability and Storage Optimization
Radiochemical stability refers to the ability of a radiolabeled compound to resist self-decomposition. The energy released during the radioactive decay of ¹⁴C can cause the compound to break down, a process fundamentally different from standard chemical degradation. researchgate.netalmacgroup.com
The primary mechanism of degradation for ¹⁴C-labeled compounds is radiolysis, where the beta particles emitted during decay interact with the compound itself or surrounding molecules (like solvents) to form highly reactive free radicals. almacgroup.comopenmedscience.com These radicals can then initiate chain reactions that break down the labeled 2-chloroacetonitrile molecule, leading to a decrease in radiochemical purity and the potential for misleading experimental results. almacgroup.com This self-decomposition can occur even when the compound is stored in a chemically stable form. iaea.org
Several strategies are employed to minimize radiolytic degradation:
Dispersion: Storing the compound in a suitable solvent disperses the molecules, reducing the likelihood that a beta particle emitted from one molecule will damage another. This minimizes the effects of "external" radiolysis.
Low-Temperature Storage: Storing the compound at low temperatures, often -20°C or below, significantly reduces the rate of both chemical and radiolytic decomposition by decreasing the kinetics of degradation reactions. openmedscience.com
Use of Radical Scavengers: Adding small amounts of a radical scavenger, such as ethanol, to the storage solution can help to quench the free radicals generated by radiolysis before they can damage the labeled compound. almacgroup.com
Inert Atmosphere: To prevent oxidation, which can be initiated by radiolysis, compounds may be stored under an inert atmosphere, such as nitrogen or argon. openmedscience.com
Frequent purity checks are essential to ensure that decomposition products have not accumulated to a significant level. google.com
Specific activity, typically measured in millicuries per millimole (mCi/mmol) or megabecquerels per millimole (MBq/mmol), is a measure of the radioactivity per unit amount of a substance. It has a direct and significant impact on the stability of 2-Chloroacetonitrile-1-¹⁴C. A higher specific activity means that more radioactive ¹⁴C atoms are present per mole of the compound, resulting in a greater number of decay events and a higher flux of beta radiation within the sample. iaea.org
This increased radiation dose accelerates the rate of self-radiolysis. researchgate.net Consequently, high specific activity batches of the compound are inherently less stable and will degrade more quickly over time compared to batches with lower specific activity. almacgroup.comiaea.org This relationship is a critical consideration for long-term studies, where the compound may need to be stored for extended periods.
| Specific Activity Level | Rate of Radiolysis | Relative Stability | Recommended Storage Time |
|---|---|---|---|
| Low (<20 mCi/mmol) | Low | High | Longer-term |
| Medium (20-40 mCi/mmol) | Moderate | Moderate | Medium-term |
| High (40-60 mCi/mmol) | High | Lower | Short-term, use promptly |
Specific Activity Requirements for Different Research Applications
The choice of specific activity for 2-Chloroacetonitrile-1-¹⁴C is a critical parameter in experimental design, dictated by the application's sensitivity requirements and practical constraints.
There is an inherent trade-off between the sensitivity of an experiment and the cost and stability of the radiotracer.
Sensitivity: High specific activity is often required for studies where the compound or its metabolites are expected to be present at very low concentrations. selcia.com For instance, in environmental fate studies tracking degradation in soil or water, or in ADME (absorption, distribution, metabolism, and excretion) studies in pharmacology, high sensitivity is crucial for accurate detection and quantification. selcia.comresearchgate.net
Researchers must therefore carefully select a specific activity that is high enough to meet the detection limits of their analytical instruments (e.g., Liquid Scintillation Counting or High-Performance Liquid Chromatography with radiometric detection) without being excessively high, which would unnecessarily increase costs and stability concerns. researchgate.net
The required molar activity depends directly on the nature of the tracer study. For mass balance studies, where the goal is to account for all administered radioactivity, a moderate specific activity may be sufficient. selcia.com However, for metabolite profiling studies, especially for identifying unknown metabolites in complex biological matrices like plasma or tissue, a higher specific activity is often necessary. researchgate.net The use of high-specific activity ¹⁴C-labeling can help eliminate interference from the complex matrix and allow for the clear identification of metabolites, which might otherwise be undetectable. researchgate.net
| Research Application | Typical Specific Activity Requirement | Rationale |
|---|---|---|
| Environmental Fate (Soil/Water) | High | Overcomes dilution in the environmental matrix and allows detection of low-level degradates. |
| Plant Metabolism | Medium to High | Needed to trace uptake and identify metabolites in complex plant tissues. researchgate.net |
| In Vitro Metabolism (e.g., microsomes) | Medium | Concentrations are relatively controlled, but sensitivity is still key for minor metabolites. selcia.com |
| Mass Balance / Excretion Studies | Low to Medium | Primary goal is quantification of total radioactivity, not ultra-trace level detection. selcia.com |
Handling and Containment Protocols for Radiotracer Compounds
Safe and effective use of 2-Chloroacetonitrile-1-¹⁴C requires strict adherence to radiological and chemical safety protocols. The hazards associated with this compound are twofold: the radiological hazard from the ¹⁴C isotope and the chemical toxicity of chloroacetonitrile (B46850) itself.
Carbon-14 (B1195169) is a low-energy beta emitter, meaning its radiation has low penetration power and poses a minimal external radiation hazard. openmedscience.com The primary radiological risk is internal exposure through inhalation, ingestion, or skin absorption. Chloroacetonitrile is a toxic and lachrymatory (tear-inducing) colorless liquid. nih.gov Therefore, containment is paramount.
Key handling and containment protocols include:
Designated Areas: All work with 2-Chloroacetonitrile-1-¹⁴C must be conducted in a designated and properly labeled radioactivity laboratory.
Containment: Manipulations of the compound, especially volatile solutions, must be performed inside a certified chemical fume hood or a glove box to prevent inhalation of radioactive vapors.
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses, and disposable gloves to prevent skin contact and absorption. Double-gloving may be advisable for handling concentrated solutions.
Contamination Control: Work surfaces should be covered with absorbent, plastic-backed paper. Regular monitoring of the work area and personnel with a survey meter (e.g., a Geiger-Müller counter with a pancake probe) or wipe tests is essential to detect and manage contamination.
Waste Disposal: All radioactive waste (solid and liquid) must be segregated, properly labeled, and disposed of according to institutional and national regulations for radioactive materials.
| Protocol Area | Specific Requirement | Primary Reason |
|---|---|---|
| Engineering Controls | Use of a chemical fume hood or glove box. | Prevent inhalation of toxic and radioactive vapors. nih.gov |
| Personal Protective Equipment | Lab coat, safety glasses, disposable gloves. | Prevent skin absorption and protect eyes. nih.gov |
| Monitoring | Regular wipe tests of work surfaces and equipment. | Detect and control the spread of radioactive contamination. |
| Waste Management | Segregation and labeling of all radioactive waste. | Ensure compliance with safety and environmental regulations. |
Minimizing Cross-Contamination in Experimental Setups
Cross-contamination is a significant risk in tracer studies, potentially leading to erroneous results and compromising the validity of the research. betalabservices.com Given that isotope ratios in a single experiment can span several orders of magnitude, even minute levels of contamination can have a profound impact. researchgate.net For a volatile compound like 2-Chloroacetonitrile-1-14C, meticulous procedures are essential to prevent its unintended spread within the laboratory environment.
Key strategies for minimizing cross-contamination include:
Designated Workspaces: All handling of this compound, from stock solution preparation to sample processing, should occur in a designated and clearly labeled "hot" area. gentechscientific.comflow-robotics.com This area should be physically segregated from non-radioactive work zones to prevent inadvertent transfer of the tracer. gentechscientific.com
Dedicated Equipment: To avoid the spread of radioactivity, a dedicated set of equipment, including pipettes, glassware, and centrifuges, must be used exclusively for work with this compound. uci.edu Sharing of instruments between "hot" and "cold" workstations should be strictly prohibited unless they undergo a thorough and validated decontamination procedure. gentechscientific.com
Engineering Controls: Given the volatility of acetonitrile (B52724), all procedures involving open containers of this compound must be conducted within a certified chemical fume hood to prevent inhalation exposure and the generation of radioactive aerosols. Shared air supplies can distribute radioactive aerosols throughout a building, making proper ventilation and air filtration critical. researchgate.net
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. This includes double gloving, a lab coat, and safety glasses. gentechscientific.com Gloves should be changed frequently, especially after handling stock solutions or when moving between designated areas, to prevent the contamination of surfaces such as door handles, keyboards, and instrument controls. uci.edu
Surface Monitoring: Regular monitoring of work surfaces, equipment, and floors using swipe tests is crucial for the early detection of any removable surface contamination. researchgate.net Covering benchtops and other high-contact surfaces with absorbent, disposable liners can facilitate quick and effective decontamination in the event of a spill. uci.edu
Table 1: Best Practices for Minimizing Cross-Contamination with this compound
| Practice | Rationale | Specific Considerations for this compound |
|---|---|---|
| Physical Segregation | Prevents the transfer of radioactive material from "hot" to "cold" areas. gentechscientific.com | Designate specific fume hoods and bench spaces solely for work with the labeled compound. |
| Dedicated Equipment | Avoids contamination of non-radioactive samples and instruments. uci.edu | Use color-coded pipettes, vials, and other labware for radioactive work. |
| Ventilation Control | Minimizes airborne contamination and inhalation risk. | Handle all stock solutions and perform dilutions inside a fume hood with adequate airflow. |
| Strict PPE Protocol | Protects personnel and prevents the spread of contamination via touch. gentechscientific.com | Change gloves immediately after handling the compound and before touching common surfaces. |
| Regular Swipe Testing | Allows for early detection and remediation of contamination. researchgate.net | Establish a routine schedule for swiping work areas, equipment, and floors. |
Waste Management and Disposal of 14C-Labeled Residues
The management of radioactive waste is a critical component of any research involving this compound. Due to the long half-life of Carbon-14 (approximately 5,730 years), disposal through decay is not a viable option. nist.gov Therefore, all waste streams must be handled and disposed of in accordance with strict local and national regulations. moravek.com
Waste generated from experiments with this compound can be categorized as follows:
Liquid Waste: This includes unused stock solutions, scintillation cocktails, and aqueous or organic phases from extractions. Acetonitrile is a flammable and toxic solvent, which adds a chemical hazard to the radiological hazard. nj.gov Liquid waste should be segregated into aqueous and organic streams and stored in clearly labeled, sealed, and compatible containers. It is imperative not to mix radioactive waste with general laboratory waste. moravek.com
Solid Waste: This category includes contaminated consumables such as pipette tips, gloves, vials, absorbent paper, and gel electrophoresis materials. This waste should be collected in designated, labeled, and sealed containers.
Animal Carcasses and Tissues: In metabolic studies, animal carcasses and tissues will contain this compound and its metabolites. These require specialized disposal procedures, often involving incineration at a licensed facility or burial under specific conditions. nist.gov
Disposal routes for 14C-labeled waste are highly regulated. The primary methods include:
Licensed Waste Handlers: The most common approach is to contract with a certified hazardous and radioactive waste disposal company. These companies are equipped to handle, transport, and dispose of the waste in compliance with all regulatory requirements.
Incineration: Combustible waste may be incinerated in specialized facilities designed to handle radioactive materials and to scrub the off-gases to prevent the release of 14CO2 into the atmosphere. nist.gov
Land Burial: In some jurisdictions, low-level radioactive waste can be disposed of by land burial at licensed facilities, provided it meets specific activity concentration limits. nist.gov
Table 2: Disposal Options for this compound Waste
| Waste Type | Disposal Method | Key Regulatory and Safety Considerations |
|---|---|---|
| Liquid (Organic/Aqueous) | Collection by a licensed waste handler. | Must be segregated by chemical compatibility and clearly labeled with "Radioactive," "Flammable," and "Toxic" warnings. |
| Solid (Consumables) | Incineration or land burial via a licensed facility. | Waste must be securely contained to prevent leakage or aerosol generation. |
| Biological (Tissues) | Specialized incineration or controlled burial. | Requires adherence to regulations for both biohazardous and radioactive waste. |
Data Analysis and Interpretation in 14C-Tracing Experiments
Accurate quantification of this compound in experimental samples is fundamental to the interpretation of tracer studies. Liquid Scintillation Counting (LSC) is the most common technique for measuring the low-energy beta particles emitted by Carbon-14. revvity.comopenmedscience.com However, raw count data can be affected by several factors that must be corrected for to obtain accurate activity measurements in disintegrations per minute (DPM).
Correction for Background Radiation and Quenching Effects
Before calculating the true activity of a sample, two main corrections must be applied:
Background Subtraction: All LSC instruments have an inherent background count rate originating from cosmic radiation, naturally occurring radionuclides in the detector components, and electronic noise. iaea.orgnrc.gov A "blank" sample, containing scintillation cocktail but no radioactive material, should be counted with each batch of experimental samples to determine the background count rate, which is then subtracted from the gross counts of each sample.
Quench Correction: Quenching is the reduction of the light output in the scintillation process, leading to a lower count rate and a shift in the energy spectrum to lower energies. hidex.comsfu.ca This is a major issue in LSC and can arise from several sources:
Chemical Quenching: Occurs when substances in the sample interfere with the transfer of energy from the solvent to the scintillator molecules. hidex.comrevvity.co.jp For this compound, impurities in the sample matrix (e.g., biological tissues, environmental extracts) can act as chemical quenchers.
Color Quenching: Caused by colored materials in the sample that absorb the photons emitted by the scintillator before they reach the photomultiplier tubes. hidex.comrevvity.co.jp
Several methods exist to correct for quenching, with the most common being:
Internal Standardization: A known amount (DPM) of a 14C standard is added to the sample after an initial count. The sample is then recounted, and the counting efficiency is calculated from the increase in the count rate. revvity.co.jp
External Standardization: The sample vial is irradiated by an external gamma source built into the LSC. The gamma rays interact with the cocktail and vial, producing Compton electrons that generate a spectrum. The shape of this spectrum is affected by the degree of quenching, which allows the instrument to calculate a quench indicating parameter (QIP), such as the transformed Spectral Index of the External Standard (tSIE). nrc.gov
Channels Ratio Method: This method uses the sample's own 14C spectrum. The ratio of counts in two different energy windows of the spectrum is calculated. This ratio changes predictably with the degree of quenching and can be used to determine the counting efficiency. sfu.cahidex.com
A quench correction curve is generated by plotting the counting efficiency of a set of standards with known activity but varying amounts of a quenching agent against their measured QIP. hidex.com The efficiency of unknown samples can then be determined from their measured QIP using this curve.
Table 3: Hypothetical Quench Correction Data for this compound in a Biological Matrix
| Sample ID | Quenching Agent (µL) | Gross CPM | Background CPM | Net CPM | Quench Parameter (tSIE) | Counting Efficiency (%) | Calculated DPM |
|---|---|---|---|---|---|---|---|
| Standard 1 | 0 | 220,525 | 25 | 220,500 | 850 | 95.0 | 232,105 |
| Standard 2 | 20 | 209,325 | 25 | 209,300 | 780 | 90.2 | 232,040 |
| Standard 3 | 50 | 191,925 | 25 | 191,900 | 695 | 82.7 | 232,044 |
| Standard 4 | 100 | 165,125 | 25 | 165,100 | 580 | 71.1 | 232,208 |
| Unknown 1 | N/A | 45,875 | 25 | 45,850 | 720 | 85.5 | 53,626 |
Kinetic Modeling of Isotope Incorporation and Turnover
Data obtained from 14C-tracing experiments with this compound can be used to develop kinetic models that describe the compound's fate in a biological or environmental system. These models provide quantitative insights into the rates of uptake, distribution, metabolism, and elimination.
Compartmental Models: These models are frequently used to describe the behavior of a tracer in a system. The system is represented as a series of interconnected compartments, and the transfer of the tracer between these compartments is described by rate constants. For this compound, compartments could represent different organs in an animal, different phases in an environmental system (e.g., water, sediment, biota), or different biochemical pools within a cell.
Physiologically Based Biokinetic (PBBK) Models: These are a more sophisticated type of compartmental model that incorporates physiological and anatomical data (e.g., organ volumes, blood flow rates) to simulate the compound's kinetics. nih.gov A PBBK model for this compound would aim to predict its concentration in various tissues over time.
Turnover Rates: Isotope turnover is the rate at which atoms in a specific molecular pool are replaced. researchgate.net By measuring the rate of incorporation and subsequent decline of 14C from this compound into specific macromolecules or tissues, researchers can calculate the turnover rate of that pool. researchgate.net For example, if this compound binds to a protein, the rate at which the 14C signal disappears from that protein reflects the protein's turnover rate.
The analysis involves fitting the time-course data of 14C concentration in various samples to the differential equations that describe the kinetic model. This allows for the estimation of key parameters such as uptake rates, elimination half-lives, and metabolic turnover rates.
Table 4: Key Parameters in Kinetic Modeling of this compound
| Parameter | Description | Relevance to this compound Studies |
|---|---|---|
| k_in | Influx or uptake rate constant | Describes the rate at which the compound enters a specific compartment (e.g., a cell or organ). |
| k_out | Efflux or elimination rate constant | Describes the rate at which the compound leaves a compartment. |
| t_1/2 | Half-life | The time required for the concentration of the compound in a compartment to decrease by half. |
| V_d | Volume of distribution | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. |
| Turnover Rate (k) | The fraction of a molecular pool that is replaced per unit of time. researchgate.net | Quantifies the dynamic state of molecules or tissues affected by the compound. |
Future Research Directions and Emerging Applications
Development of Novel Radiosynthesis Routes for Enhanced Specific Activity
Emerging strategies center on "late-stage" labeling, where the carbon-14 (B1195169) isotope is incorporated in the final steps of the synthesis. nih.gov This approach minimizes the loss of the expensive isotope during a long synthetic sequence. Key areas of development applicable to 2-chloroacetonitrile-1-14C include:
Carbon Isotope Exchange: This paradigm-shifting technique involves the direct exchange of a stable carbon-12 atom in the fully formed 2-chloroacetonitrile molecule with a carbon-14 atom. nih.gov Developing catalytic systems to facilitate this exchange for the nitrile carbon would represent a significant breakthrough.
Use of Advanced 14C Precursors: Research into novel, highly reactive, single-carbon 14C building blocks is crucial. For instance, advancements in handling and utilizing [14C]carbon monoxide ([14C]CO) and [14C]formaldehyde ([14C]CH2O) in transition-metal-catalyzed reactions could provide rapid and efficient routes to the target molecule. nih.govacs.org
The goal of these novel routes is to maximize the incorporation of 14C, thereby increasing the specific activity and enabling more sensitive and precise experimental designs.
Table 1: Comparison of Radiosynthesis Strategies
| Strategy | Description | Advantages | Challenges |
| Traditional Multi-Step Synthesis | The 14C label is introduced early in a linear synthetic sequence. | Well-established chemical reactions. | Lower overall radiochemical yield; Lower specific activity due to dilution. nih.gov |
| Late-Stage Labeling | The 14C label is incorporated in one of the final synthetic steps. | Higher specific activity; Higher overall radiochemical yield; Faster access to the labeled compound. nih.gov | Requires development of novel chemical reactions for complex molecules. |
| Carbon Isotope Exchange | Direct replacement of a 12C atom with a 14C atom in the final product. | Potentially the most efficient route; Highest theoretical specific activity. nih.gov | Methodologically challenging; Requires specific catalysts and conditions. |
Integration of 14C-Tracing with Advanced Omics Technologies (e.g., Radiometabolomics)
A significant emerging application is the fusion of traditional 14C tracing with high-throughput 'omics' technologies, particularly metabolomics. This combination, often termed radiometabolomics, leverages the quantitative power of radiolabeling with the discovery potential of mass spectrometry.
The workflow involves exposing a biological system (e.g., cell culture, organism) to this compound and then analyzing samples using a combination of techniques. High-performance liquid chromatography (HPLC) coupled with a radioactivity detector can pinpoint the retention times of all 14C-containing metabolites. hilarispublisher.com This information is then used to guide a more in-depth analysis by high-resolution mass spectrometry (HRMS), which provides accurate mass data to help identify the chemical structures of these previously unknown compounds. hilarispublisher.com
This integrated approach offers several advantages:
Comprehensive Metabolite Profiling: It ensures that all metabolites derived from 2-chloroacetonitrile, not just the most abundant ones, are targeted for identification.
Reduced Matrix Interference: The radioactivity signal is specific to the compound of interest and its derivatives, cutting through the noise of complex biological matrices.
Enhanced Structural Elucidation: The combination of chromatographic separation, radioactivity detection, and HRMS fragmentation data provides a powerful toolkit for confidently identifying novel metabolites.
Future research will focus on refining these workflows, developing advanced data processing software to correlate radioactivity peaks with mass spectral data, and applying this approach to uncover the complete metabolic network affected by 2-chloroacetonitrile exposure.
Application of this compound in Mechanistic Ecotoxicology
Mechanistic ecotoxicology aims to understand not just if a chemical is toxic to organisms, but how it exerts its toxicity at a molecular and cellular level. This compound is an ideal tool for these investigations. By using the radiolabel, researchers can precisely track the absorption, distribution, metabolism, and excretion (ADME) of the compound in ecologically relevant organisms, such as algae, daphnids, or fish. inchem.org
Future research directions include:
Bioaccumulation and Trophic Transfer: Quantifying the uptake and transfer of 14C from 2-chloroacetonitrile through different levels of a model food chain.
Sub-cellular Localization: Using techniques like whole-body autoradiography to visualize the distribution of the 14C label within specific tissues and organs of exposed organisms. nih.gov Previous studies with [2-14C]chloroacetonitrile in rats have shown persistent radioactivity in the thyroid, gastrointestinal tract, and brain, suggesting specific target organs for toxicity. nih.gov
Binding to Macromolecules: Quantifying the extent of covalent binding of 14C-labeled metabolites to vital macromolecules like DNA and proteins. This provides direct evidence of molecular damage that can initiate toxic effects.
These studies will provide the detailed data needed to build predictive models of toxicity and to better assess the environmental risks posed by halogenated nitriles. wikipedia.org
Elucidation of Previously Unidentified Biotransformation Pathways
A primary application of 14C-labeled compounds is to map the metabolic fate of a foreign substance (xenobiotic). nih.gov While major metabolic pathways of chloroacetonitrile (B46850), such as the release of cyanide, are known, the use of high specific activity this compound can uncover minor or previously unidentified biotransformation pathways. nih.govnih.gov
The metabolism of nitriles can be complex. In rats, chloroacetonitrile is known to be metabolized to cyanide, which is then converted to thiocyanate (B1210189) and excreted. nih.govnih.gov However, this only accounts for a fraction of the administered dose. Studies with [2-14C]chloroacetonitrile showed that significant portions of the radioactivity were excreted as 14CO2 or retained in tissues, indicating that other metabolic pathways are at play. nih.gov
Future research using this compound will focus on:
Identifying Glutathione (B108866) Conjugates: Investigating the reaction of 2-chloroacetonitrile with glutathione, a key cellular antioxidant, and tracking the subsequent metabolism of these conjugates. nih.gov
Exploring Oxidative Pathways: Determining the specific cytochrome P-450 enzymes responsible for metabolizing the molecule and identifying the resulting oxidative products.
Characterizing Novel Metabolites: Using the radiometabolomics approach described in section 7.2 to isolate and identify low-abundance metabolites in urine, feces, and tissues that may have been missed in previous studies.
Uncovering these complete metabolic maps is essential for understanding the mechanisms of toxicity and detoxification.
Role of this compound in Investigating Environmental Remediation Strategies
Understanding the environmental fate of contaminants is crucial for developing effective remediation strategies. battelle.org this compound can be used as a powerful tracer to evaluate the efficacy of various remediation techniques designed to remove halogenated nitriles from soil and water.
By "spiking" a contaminated environmental sample with a known amount of the 14C-labeled compound, researchers can accurately track its degradation over time. This allows for:
Mass Balance Analysis: A complete accounting of the 14C label, determining how much of the compound remains unchanged, how much is incorporated into microbial biomass, how much is bound to soil or sediment (non-extractable residues), and how much is completely broken down to 14CO2 (mineralization). battelle.org
Evaluation of Bioremediation: Assessing the ability of specific microorganisms or microbial consortia to degrade 2-chloroacetonitrile by monitoring the rate of 14CO2 evolution.
Assessing Abiotic Degradation: Quantifying the effectiveness of chemical remediation methods, such as advanced oxidation processes or hydrolysis, by tracking the disappearance of the parent 14C-compound and the appearance of 14C-degradation products. iaea.org
These radiotracer studies provide unambiguous, quantitative data on the performance of different remediation technologies, facilitating the development of more efficient and reliable methods for cleaning up contaminated sites. iaea.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Chloroacetonitrile-1-<sup>14</sup>C, and how can isotopic purity be validated?
- Methodology :
- Step 1 : Use a labeled precursor (e.g., <sup>14</sup>C-cyanide) in a nucleophilic substitution reaction with chloroacetic acid derivatives. Ensure anhydrous conditions to minimize hydrolysis .
- Step 2 : Purify the product via fractional distillation or preparative chromatography. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .
- Step 3 : Validate isotopic purity using mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR). Compare <sup>13</sup>C/<sup>14</sup>C ratios against unlabeled controls to confirm isotopic incorporation .
Q. How should researchers handle and store 2-Chloroacetonitrile-1-<sup>14</sup>C to ensure safety and stability?
- Safety Protocols :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. The compound is toxic and may release hydrogen cyanide under decomposition .
- Store in airtight, amber-glass containers under inert gas (e.g., argon) at –20°C to prevent radiolytic degradation. Regularly monitor storage conditions with gas chromatography (GC) to detect volatiles .
Q. What analytical techniques are optimal for characterizing 2-Chloroacetonitrile-1-<sup>14</sup>C in reaction mixtures?
- Approach :
- GC-MS : Quantify volatile intermediates and detect isotopic labeling efficiency via fragmentation patterns .
- High-performance liquid chromatography (HPLC) : Separate polar byproducts using C18 columns with UV/Vis detection .
- Scintillation counting : Measure <sup>14</sup>C activity in fractions to confirm radiochemical yield .
Advanced Research Questions
Q. How can isotopic tracing with 2-Chloroacetonitrile-1-<sup>14</sup>C be integrated into metabolic or environmental fate studies?
- Experimental Design :
- Step 1 : Administer the labeled compound to in vitro systems (e.g., microbial cultures or cell lines) under controlled conditions. Use isotopically labeled media to track incorporation pathways .
- Step 2 : Extract metabolites via solid-phase extraction (SPE) and analyze using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare isotopic peaks to unlabeled standards for pathway elucidation .
- Step 3 : Model degradation kinetics using first-order rate equations. Account for non-biological processes (e.g., hydrolysis) by conducting abiotic controls .
Q. How should researchers resolve contradictions in reported reaction kinetics or degradation pathways of 2-Chloroacetonitrile-1-<sup>14</sup>C?
- Conflict Analysis Framework :
- Hypothesis Testing : Replicate conflicting studies under identical conditions (pH, temperature, catalyst) to isolate variables. Use kinetic modeling (e.g., Arrhenius plots) to compare activation energies .
- Data Cross-Validation : Combine multiple techniques (e.g., FTIR for functional groups, NMR for structural confirmation) to verify intermediate species. Cross-reference with databases like NIST Chemistry WebBook for spectral matches .
- Literature Synthesis : Conduct a systematic review using tools like Google Scholar to prioritize studies with rigorous controls or higher citation impact. Address gaps by proposing follow-up experiments (e.g., isotope effect studies) .
Q. What strategies ensure reproducibility when using 2-Chloroacetonitrile-1-<sup>14</sup>C in multi-step organic syntheses?
- Best Practices :
- Documentation : Record detailed reaction parameters (e.g., molar ratios, stirring rates, purification gradients) in electronic lab notebooks. Use version control for protocol updates .
- Collaborative Validation : Share samples with independent labs for blind testing. Compare yields and impurity profiles via interlaboratory studies .
- Error Analysis : Quantify uncertainties using statistical tools (e.g., standard deviation across triplicate runs). Report confidence intervals in publications to enhance transparency .
Literature and Data Management
Q. How can researchers efficiently locate and validate primary literature on 2-Chloroacetonitrile-1-<sup>14</sup>C?
- Search Strategy :
- Use curated databases (e.g., PubMed, SciFinder) with keywords: "2-Chloroacetonitrile-1-14C," "isotopic synthesis," "degradation pathways." Filter by publication type (e.g., "research article") to exclude reviews .
- Prioritize studies from journals adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Verify spectral data against NIST or PubChem entries .
Q. What criteria should guide the selection of reference standards for quantifying 2-Chloroacetonitrile-1-<sup>14</sup>C in environmental samples?
- Quality Control :
- Source certified reference materials (CRMs) from accredited suppliers (e.g., NIST, TCI America). Confirm purity (>98%) via certificate of analysis (CoA) .
- Validate standards using spike-and-recovery experiments in representative matrices (e.g., soil, water). Adjust for matrix effects via standard addition curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
